4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound that features a thiazole ring, a difluorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group.
Formation of the Butanoic Acid Moiety: This can be done through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the butanoic acid moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block for designing new materials or pharmaceuticals.
Biology
The compound might exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
If the compound shows promising biological activity, it could be developed into a drug for treating specific diseases. Its efficacy, safety, and mechanism of action would need to be thoroughly investigated through preclinical and clinical studies.
Industry
In materials science, the compound could be used to develop new polymers or coatings with specific properties. Its stability and reactivity would be key factors in determining its industrial applications.
Mechanism of Action
The mechanism by which 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Difluorophenyl Compounds: Molecules containing difluorophenyl groups, such as diflunisal (a nonsteroidal anti-inflammatory drug).
Butanoic Acid Derivatives: Compounds with butanoic acid moieties, such as gamma-aminobutyric acid (GABA).
Uniqueness
What sets 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C15H14F2N2O5S2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14F2N2O5S2/c16-8-1-2-10(9(17)5-8)19-11-6-26(23,24)7-12(11)25-15(19)18-13(20)3-4-14(21)22/h1-2,5,11-12H,3-4,6-7H2,(H,21,22) |
InChI Key |
ZTSBKYPYOTZJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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